molecular formula C14H18N4O2S2 B2792218 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide CAS No. 1795088-45-7

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide

Numéro de catalogue B2792218
Numéro CAS: 1795088-45-7
Poids moléculaire: 338.44
Clé InChI: JBHKVLBUEQUPKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide, also known as GSK2330672, is a novel small-molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic profile, and ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several future directions for the development and application of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide. These include the evaluation of its efficacy and safety in clinical trials for various diseases, the identification of biomarkers for patient selection and response prediction, and the development of combination therapies with other drugs to enhance its therapeutic effects. In addition, further studies are needed to understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of this compound, and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a promising small-molecule inhibitor that has shown potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of this compound and to develop it into a safe and effective treatment for patients.

Méthodes De Synthèse

The synthesis method of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide involves the reaction of 4-(pyridin-3-yl)thiazol-2-amine with 4-(bromomethyl)piperidine hydrochloride in the presence of a base, followed by the reaction with methanesulfonyl chloride to yield the final product. This synthesis method has been optimized to obtain high yields and purity of this compound.

Applications De Recherche Scientifique

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of tumor cells and reducing inflammation in animal models.

Propriétés

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-22(19,20)17-12-4-7-18(8-5-12)14-16-13(10-21-14)11-3-2-6-15-9-11/h2-3,6,9-10,12,17H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHKVLBUEQUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.